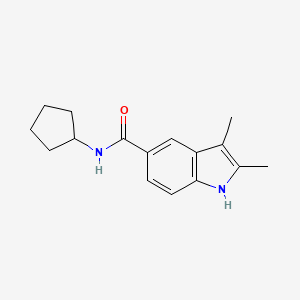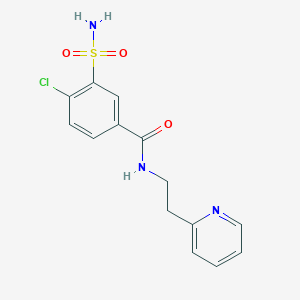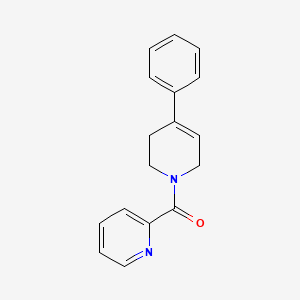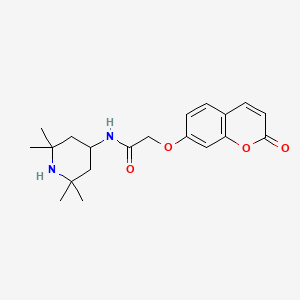![molecular formula C18H20FN3O2 B7535599 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is a complex organic compound that features a benzimidazole core linked to a fluorophenoxyethyl group and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated benzimidazole intermediate with 2-(2-fluorophenoxy)ethylamine.
Attachment of the Propanol Moiety: The final step involves the reaction of the intermediate with an appropriate propanol derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the fluorophenoxyethyl group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the fluorophenoxyethyl group enhances binding affinity through hydrophobic interactions. The propanol moiety may facilitate solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- 1-[[1-[2-(2-Bromophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- 1-[[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
Uniqueness
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets compared to its analogs with different substituents.
Propriétés
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13(23)12-20-18-21-15-7-3-4-8-16(15)22(18)10-11-24-17-9-5-2-6-14(17)19/h2-9,13,23H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABQIVUIQMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)

![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)


![14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)

![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
